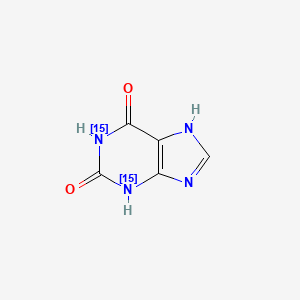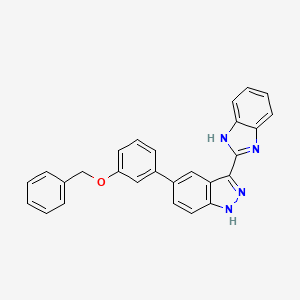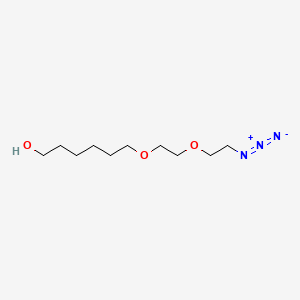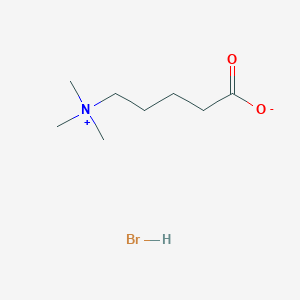
Propargyl-PEG11-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG11-amine: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a propargyl group and an amine group, making it a versatile reagent in organic synthesis. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl-PEG11-amine can be synthesized through various methods, including the A3-coupling reaction, which involves the reaction of an aldehyde, an alkyne, and an amine. This reaction is typically catalyzed by transition metal complexes, such as copper or zinc . Another method involves the use of a novel magnetically reusable manganese nanocatalyst for C-N bond formation . This method offers high efficiency, mild reaction conditions, and environmental compatibility.
Industrial Production Methods: Industrial production of this compound often involves large-scale A3-coupling reactions using efficient and recyclable catalysts. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Propargyl-PEG11-amine undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Propargyl-PEG11-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and in click chemistry reactions.
Biology: Employed in the modification of biomolecules for imaging and labeling studies.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of Propargyl-PEG11-amine involves its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The propargyl group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and molecular assembly .
Comparison with Similar Compounds
Propargylamine: A simpler analog with similar reactivity but lacks the PEG chain.
Propargyl-PEG4-amine: A shorter PEG chain variant with different solubility and reactivity properties.
Propargyl-PEG12-amine: A longer PEG chain variant with enhanced solubility and flexibility.
Uniqueness: Propargyl-PEG11-amine stands out due to its optimal PEG chain length, which provides a balance between solubility, flexibility, and reactivity. This makes it particularly suitable for applications in PROTAC synthesis and click chemistry .
Properties
Molecular Formula |
C25H49NO11 |
|---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C25H49NO11/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-24-37-25-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-26/h1H,3-26H2 |
InChI Key |
QJITZAWTLZAIGR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11933134.png)



![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B11933159.png)
![Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B11933161.png)




![hexyl (15R,16R,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B11933171.png)
![1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one](/img/structure/B11933174.png)

![(7S,8S,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B11933187.png)
